Methyl (2-(methylamino)ethyl)carbamate
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Overview
Description
Methyl (2-(methylamino)ethyl)carbamate is a chemical compound with the molecular formula C9H20N2O2This compound is a colorless to light yellow liquid and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2-(methylamino)ethyl)carbamate can be synthesized through the reaction of N,N’-dimethylethylenediamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors where temperature, pressure, and reactant concentrations are carefully controlled .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-(methylamino)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Reduced amine derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Methyl (2-(methylamino)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of methyl (2-(methylamino)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as a carbamoylating agent, modifying proteins and enzymes by forming carbamate adducts. This modification can alter the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-methyl-N-(2-methylamino)ethylcarbamate
- N-Boc-N,N’-dimethylethylenediamine
- Carbamic acid, methyl [2-(methylamino)ethyl]-, 1,1-dimethylethyl ester
Uniqueness
Methyl (2-(methylamino)ethyl)carbamate is unique due to its specific structure, which allows it to act as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
CAS No. |
79143-42-3 |
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Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
methyl N-[2-(methylamino)ethyl]carbamate |
InChI |
InChI=1S/C5H12N2O2/c1-6-3-4-7-5(8)9-2/h6H,3-4H2,1-2H3,(H,7,8) |
InChI Key |
SZRWOLOVRDQPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNC(=O)OC |
Origin of Product |
United States |
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